molecular formula C7H15NO B14049059 (4-Ethyl-4-methyloxetan-2-yl)methanamine CAS No. 2007921-21-1

(4-Ethyl-4-methyloxetan-2-yl)methanamine

Cat. No.: B14049059
CAS No.: 2007921-21-1
M. Wt: 129.20 g/mol
InChI Key: JECIHIGGUJZIPA-UHFFFAOYSA-N
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Description

(4-Ethyl-4-methyloxetan-2-yl)methanamine is an organic compound with the molecular formula C7H15NO It features an oxetane ring, which is a four-membered cyclic ether, substituted with ethyl and methyl groups at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-4-methyloxetan-2-yl)methanamine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method is the cyclization of appropriate precursors under specific conditions to form the oxetane ring. For instance, the reaction of 4-ethyl-4-methyl-2-oxetanone with ammonia or an amine source can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process typically requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-4-methyloxetan-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxetane ring or the amine group, leading to different products.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives with altered ring structures.

Scientific Research Applications

(4-Ethyl-4-methyloxetan-2-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (4-Ethyl-4-methyloxetan-2-yl)methanamine exerts its effects involves its interaction with molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-4-phenyl-oxetan-2-yl)methanamine
  • (4-Ethyl-4-methyl-oxetan-2-yl)ethanol
  • (4-Ethyl-4-methyl-oxetan-2-yl)acetic acid

Uniqueness

(4-Ethyl-4-methyloxetan-2-yl)methanamine is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

2007921-21-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(4-ethyl-4-methyloxetan-2-yl)methanamine

InChI

InChI=1S/C7H15NO/c1-3-7(2)4-6(5-8)9-7/h6H,3-5,8H2,1-2H3

InChI Key

JECIHIGGUJZIPA-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(O1)CN)C

Origin of Product

United States

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